5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide
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Overview
Description
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is a synthetic organic compound known for its unique chemical structure and properties. This compound features an azo group (-N=N-) linked to a diethylamino-substituted phenyl ring and a triazolium ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide typically involves the diazotization of 4-(diethylamino)aniline followed by azo coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazolium derivatives.
Scientific Research Applications
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical devices.
Mechanism of Action
The mechanism of action of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide involves its interaction with molecular targets through its azo and triazolium groups. The azo group can undergo reversible photoisomerization, making it useful in photochemical applications. The triazolium ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Shares the azo group but lacks the triazolium ring.
4-(Diethylamino)azobenzene: Similar structure but without the triazolium component.
1,4-Dimethyl-1H-1,2,4-triazole: Contains the triazolium ring but lacks the azo group.
Uniqueness
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is unique due to the combination of the azo group and the triazolium ring, which imparts distinct photochemical and chemical reactivity properties. This combination makes it particularly valuable in applications requiring both photoresponsive behavior and versatile chemical reactivity .
Properties
CAS No. |
93923-60-5 |
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Molecular Formula |
C14H21N6.HO C14H22N6O |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydroxide |
InChI |
InChI=1S/C14H21N6.H2O/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;/h7-11H,5-6H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
JUPIGXWVSATWFO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[OH-] |
Origin of Product |
United States |
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